3-Bromo-5-(methylsulfonamido)benzoic acid
Overview
Description
3-Bromo-5-(methylsulfonamido)benzoic acid, also known as 3-BrMSBA, is a sulfur-containing carboxylic acid. It is a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has attracted considerable attention due to its unique properties, which include high reactivity and low toxicity. In recent years, 3-BrMSBA has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, biocatalysis, and drug delivery.
Scientific Research Applications
3-Bromo-5-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in biocatalysis, as a catalyst for the synthesis of various organic compounds. Additionally, 3-Bromo-5-(methylsulfonamido)benzoic acid has been used in drug delivery, as a carrier molecule for drug molecules.
Mechanism Of Action
The mechanism of action of 3-Bromo-5-(methylsulfonamido)benzoic acid is not fully understood. However, it is believed to act as an acid catalyst, promoting the formation of carbon-carbon bonds and other reactions. Additionally, it is thought to act as a nucleophile, reacting with electrophiles to form new molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(methylsulfonamido)benzoic acid are not fully understood. However, studies have shown that it is not toxic to humans and other organisms, and is not mutagenic or carcinogenic. Additionally, it has been shown to have anti-inflammatory and antifungal properties.
Advantages And Limitations For Lab Experiments
3-Bromo-5-(methylsulfonamido)benzoic acid has several advantages for use in laboratory experiments. It is easy to synthesize and store, and has a low toxicity. Additionally, it is highly reactive and can be used in a variety of applications. However, it is not suitable for use in large-scale synthesis, as it is expensive and difficult to obtain in large quantities.
Future Directions
The future of 3-Bromo-5-(methylsulfonamido)benzoic acid is promising. It has potential applications in a wide range of industries, including pharmaceuticals, biocatalysis, and drug delivery. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis.
properties
IUPAC Name |
3-bromo-5-(methanesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-5(8(11)12)2-6(9)4-7/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGBNIZXCMXPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methylsulfonamido)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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